N-乙酰磺胺嘧啶-d4(主要)

描述

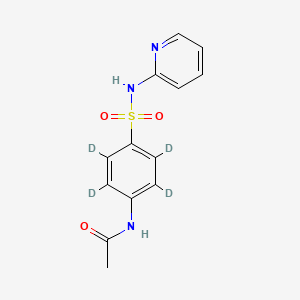

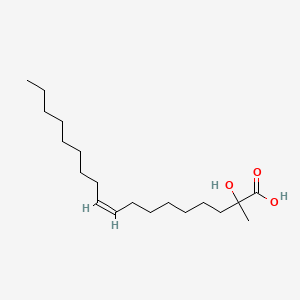

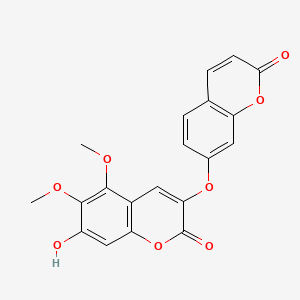

“N-Acetyl Sulfapyridine-d4 (Major)” is a deuterium-labeled compound with the molecular formula C13H13N3O3S . It is a major active, labeled metabolite .

Synthesis Analysis

The main metabolites of N-Acetyl Sulfapyridine-d4 (Major) were reported to be the N-acetyl sulfapyridin (Ac-SP) and 5-hydroxy-sulfapyridine (OH-SP). The formation of Ac-SP and OH-SP are under genetic control and the proportion of acetylated and hydroxylated SP in serum and urine depends on the genetically determined acetylation and hydroxylation phenotypes of the patients .Molecular Structure Analysis

The molecular structure of N-Acetyl Sulfapyridine-d4 (Major) is characterized by the presence of stable heavy isotopes of hydrogen, carbon, and other elements that have been incorporated into the drug molecules, largely as tracers for quantitation during the drug development process .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Acetyl Sulfapyridine-d4 (Major) include a molecular weight of 295.35 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, an exact mass of 295.09286944 g/mol, a monoisotopic mass of 295.09286944 g/mol, a topological polar surface area of 96.5 Ų, a heavy atom count of 20, and an isotope atom count of 4 .科学研究应用

分析方法和环境样品检测

- 分析方法开发:开发了一种灵敏的分析方法,用于痕量测定城市废水中的四种磺胺类药物和三种乙酰化代谢物。这项研究强调了监测市政废水中乙酰化磺胺类药物的重要性,因为它们具有潜在的环境风险,并且它们作为基于废水的流行病学的生物标志物 (袁等人,2019 年)。

- 环境水分析:描述了一种高度灵敏的分析方法,用于测定各种类型环境水中的九种磺胺类抗生素和一种 N4-乙酰化代谢物。这项研究强调了在环境残留分析中考虑 N4-乙酰化代谢物的必要性,以避免低估废水处理过程中此类药物化合物的去除率 (Díaz-Cruz 等人,2008 年)。

在催化和化学转化中的作用

- 乙酰化反应:N-磺酸聚(4-乙烯基吡啶)氢硫酸盐被开发为各种乙酰化反应的可回收固体酸催化剂。该催化剂被证明在室温无溶剂条件下对包括醇和胺在内的多种物质进行乙酰化是有效的,突出了此类化合物在促进化学转化中的相关性 (Khaligh 和 Ghasemabadi,2014 年)。

药代动力学和代谢

- 药代动力学研究:N-乙酰转移酶 2 (NAT2) 基因型与多次口服柳氮磺胺吡啶后磺胺嘧啶的药代动力学相关,表明 NAT2 基因型与药物代谢之间存在显着关系。这项研究为了解磺胺嘧啶及其乙酰化衍生物在人体内的药代动力学变异性提供了宝贵的见解 (Kita 等人,2001 年)。

作用机制

Target of Action

N-Acetyl Sulfapyridine-d4, also known as N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide, is a deuterium-labeled version of N-Acetyl sulfapyridine . The primary target of this compound is the bacterial enzyme dihydropteroate synthetase .

Mode of Action

N-Acetyl Sulfapyridine-d4 acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid in bacteria, where it processes the substrate para-aminobenzoic acid (PABA) . By inhibiting this enzyme, N-Acetyl Sulfapyridine-d4 prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleic acids in bacteria, so its disruption leads to inhibited bacterial growth .

Pharmacokinetics

The incorporation of deuterium into drug molecules, such as N-Acetyl Sulfapyridine-d4, can affect their pharmacokinetic and metabolic profiles . Deuterium, being a stable heavy isotope of hydrogen, can be used as a tracer for quantitation during the drug development process .

Result of Action

The result of N-Acetyl Sulfapyridine-d4’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial nucleic acids, the compound effectively halts the proliferation of bacteria .

Action Environment

The action of N-Acetyl Sulfapyridine-d4 can be influenced by environmental factors. For instance, in a study simulating aerobic transformation in effluent wastewater using aerated fixed-bed bioreactors, N-Acetyl Sulfapyridine-d4 was found to be fully degraded after 32 days . This suggests that environmental conditions, such as the presence of oxygen and other substances in wastewater, can affect the stability and efficacy of the compound .

属性

IUPAC Name |

N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-10(17)15-11-5-7-12(8-6-11)20(18,19)16-13-4-2-3-9-14-13/h2-9H,1H3,(H,14,16)(H,15,17)/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLYVXPHAQLXFG-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=CC=CC=N2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675534 | |

| Record name | N-{4-[(Pyridin-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189732-52-2 | |

| Record name | N-{4-[(Pyridin-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9](/img/structure/B564543.png)

![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)